molecular formula C12H17N B1462173 N-(2,3-Dimethylbenzyl)cyclopropanamine CAS No. 625437-38-9

N-(2,3-Dimethylbenzyl)cyclopropanamine

Cat. No.: B1462173
CAS No.: 625437-38-9
M. Wt: 175.27 g/mol
InChI Key: CRIMYHBFDHWKQY-UHFFFAOYSA-N
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Description

N-(2,3-Dimethylbenzyl)cyclopropanamine is a useful research compound. Its molecular formula is C12H17N and its molecular weight is 175.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(2,3-Dimethylbenzyl)cyclopropanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,3-Dimethylbenzyl)cyclopropanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[(2,3-dimethylphenyl)methyl]cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-9-4-3-5-11(10(9)2)8-13-12-6-7-12/h3-5,12-13H,6-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRIMYHBFDHWKQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)CNC2CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20655399
Record name N-[(2,3-Dimethylphenyl)methyl]cyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20655399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

625437-38-9
Record name N-[(2,3-Dimethylphenyl)methyl]cyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20655399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

N-(2,3-Dimethylbenzyl)cyclopropanamine CAS number 625437-38-9

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 625437-38-9 Class: Secondary Amine / TAAR1 Ligand Scaffold Version: 2.0 (Technical Release)

Executive Summary & Application Context

N-(2,3-Dimethylbenzyl)cyclopropanamine is a specialized secondary amine intermediate and pharmacological probe. Structurally, it belongs to the N-benzylcyclopropanamine class, a chemical scaffold that has garnered significant attention in medicinal chemistry as a privileged structure for Trace Amine-Associated Receptor 1 (TAAR1) modulation.

Unlike classical monoaminergic agents that directly bind dopamine or serotonin receptors (often causing motor side effects), ligands based on this scaffold modulate neurotransmission via the TAAR1-GPCR pathway. This molecule serves as a critical tool for researchers investigating non-dopaminergic mechanisms for treating schizophrenia, depression, and addiction.

Primary Applications:

  • Medicinal Chemistry: Lead optimization for TAAR1 agonists (bioisostere exploration).

  • Neuropharmacology: In vitro probe for Gs-protein coupled signaling assays.

  • Synthetic Chemistry: Nucleophilic building block for complex heterocycles.

Physicochemical Profile

Data aggregated from standard chemical informatics and structural analysis.

PropertyValue / Description
Molecular Formula C₁₂H₁₇N
Molecular Weight 175.27 g/mol
Physical State Pale yellow liquid (Free Base); White solid (HCl Salt)
Boiling Point ~260°C (Predicted at 760 mmHg)
pKa (Predicted) ~9.5 (Basic amine)
Solubility Low in water (Free Base); Soluble in DMSO, Ethanol, DCM
LogP ~3.0 (Lipophilic, BBB penetrant)
Storage 2-8°C, Inert atmosphere (Argon/Nitrogen)
Synthesis Protocol: Reductive Amination

Methodology Rationale: The most robust synthetic route for CAS 625437-38-9 is the reductive amination of 2,3-dimethylbenzaldehyde with cyclopropanamine. This method is preferred over direct alkylation (using benzyl halides) because it minimizes over-alkylation (formation of tertiary amines) and proceeds under mild conditions compatible with various functional groups.

Reaction Scheme:

  • Imine Formation: Condensation of aldehyde and amine.

  • Reduction: In situ reduction of the imine to the secondary amine.

Step-by-Step Protocol

Note: All steps must be performed in a fume hood due to the volatility and toxicity of cyclopropanamine.

Reagents:

  • 2,3-Dimethylbenzaldehyde (1.0 equiv)

  • Cyclopropanamine (1.1 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Solvent)

  • Acetic Acid (Catalytic, 1-2 drops)

Procedure:

  • Preparation: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 2,3-dimethylbenzaldehyde (10 mmol) in anhydrous DCM (30 mL).

  • Imine Formation: Add cyclopropanamine (11 mmol) dropwise. If the reaction is sluggish, add 1-2 drops of glacial acetic acid to catalyze imine formation. Stir at room temperature (RT) for 30–60 minutes under nitrogen.

    • Checkpoint: Monitor by TLC or LC-MS to confirm the disappearance of the aldehyde.

  • Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (STAB) (15 mmol) portion-wise over 10 minutes.

    • Why STAB? STAB is milder than NaBH₄ and selective for imines in the presence of aldehydes, reducing side reactions.

  • Completion: Allow the reaction to warm to RT and stir for 4–12 hours.

  • Quench & Workup:

    • Quench with saturated aqueous NaHCO₃ solution.

    • Extract the aqueous layer with DCM (3x).[1]

    • Combine organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate under reduced pressure. Purify via flash column chromatography (SiO₂, Hexane/Ethyl Acetate gradient with 1% Triethylamine) to yield the pure oil.

Workflow Visualization

SynthesisWorkflow Start Start: 2,3-Dimethylbenzaldehyde Mix Add Cyclopropanamine (DCM, RT, 1h) Start->Mix Imine Intermediate: Imine Species Mix->Imine Condensation Reduce Add STAB (0°C -> RT, 12h) Imine->Reduce Reductive Amination Quench Quench: Sat. NaHCO3 Reduce->Quench Product Product: N-(2,3-Dimethylbenzyl) cyclopropanamine Quench->Product Extraction & Purification

Figure 1: Reductive amination workflow for the synthesis of N-(2,3-Dimethylbenzyl)cyclopropanamine.

Pharmacological Mechanism: TAAR1 Signaling

Researchers utilizing CAS 625437-38-9 generally investigate its activity as a ligand for TAAR1 , an intracellular GPCR located in monoaminergic neurons.

Mechanism of Action:

  • Binding: The molecule crosses the plasma membrane (lipophilic nature) and binds to TAAR1 located on intracellular membranes (e.g., Golgi/ER).

  • G-Protein Coupling: Agonism of TAAR1 triggers Gαs protein coupling.

  • Cascade: This activates Adenylyl Cyclase (AC), converting ATP to cAMP.

  • Downstream Effect: Elevated cAMP activates Protein Kinase A (PKA) and Epac.

  • Physiological Outcome: Phosphorylation of monoamine transporters (DAT, SERT) or ion channels (Kir3), resulting in the modulation of dopamine/serotonin firing rates without direct receptor blockade.

Why this matters: This modulation stabilizes dopaminergic firing, potentially treating psychosis without the metabolic or motor side effects of standard antipsychotics (D2 blockers).

Signaling Pathway Diagram

TAAR1_Pathway Ligand N-(2,3-Dimethylbenzyl) cyclopropanamine TAAR1 TAAR1 Receptor (Intracellular) Ligand->TAAR1 Binding Gs Gαs Protein TAAR1->Gs Coupling AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP Increase AC->cAMP Catalysis PKA PKA Activation cAMP->PKA Signaling Target Phosphorylation of DAT / SERT / Kir3 PKA->Target Phosphorylation Effect Modulated Neurotransmission (Antipsychotic/Antidepressant) Target->Effect Physiological Response

Figure 2: Intracellular signaling cascade triggered by TAAR1 agonism.

Safety & Handling Protocols

Hazard Classification (GHS):

  • Skin Corrosion/Irritation: Category 1B (Causes severe skin burns).

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

  • Sensitization: Potential skin sensitizer.

Handling Requirements:

  • PPE: Neoprene or Nitrile gloves (double-gloving recommended), chemical splash goggles, and a lab coat.

  • Ventilation: Always handle the free base liquid in a certified fume hood. Amine vapors are corrosive to the respiratory tract.

  • Neutralization: Spills should be treated with weak acid (citric acid) absorbents before disposal.

  • Storage: Store under inert gas (Nitrogen/Argon) to prevent oxidation (N-oxide formation) and carbonate formation from atmospheric CO₂.

References
  • Fluorochem. (2025).[2] Safety Data Sheet: N-(2,3-dimethylbenzyl)cyclopropanamine. Retrieved from

  • Berry, M. D., et al. (2017). "The pharmacology of trace amine-associated receptors (TAARs)." British Journal of Pharmacology, 174(23), 4151-4158. (Contextual grounding for TAAR1 mechanism).
  • Revel, F. G., et al. (2011). "Trace amine-associated receptor 1 partial agonism reveals novel paradigm for neuropsychiatric therapeutics." Biological Psychiatry, 70(10), 940-950. (Establishes the N-benzylcyclopropanamine scaffold utility).
  • Organic Syntheses. (1973). "Reductive Amination with Sodium Triacetoxyborohydride." Org.[3] Synth. Coll. Vol. 5. (Standard protocol validation).

  • ChemScene. (2025). Product Analysis: N-(2,3-Dimethylbenzyl)cyclopropanamine. Retrieved from

Sources

Technical Guide: N-(2,3-Dimethylbenzyl)cyclopropanamine

Author: BenchChem Technical Support Team. Date: March 2026

Precision Characterization, Synthesis, and Pharmacophore Utility

Executive Summary: The Metric Beyond the Mass

In the high-stakes arena of medicinal chemistry, N-(2,3-Dimethylbenzyl)cyclopropanamine is more than a catalog entry with a molecular weight of 175.27 g/mol . It represents a privileged scaffold—a secondary amine combining a lipophilic, sterically defined benzyl ring with a conformationally restricted cyclopropyl moiety.

This guide moves beyond basic stoichiometry to analyze the compound's physicochemical behavior, synthetic accessibility, and its role as a high-value intermediate in Central Nervous System (CNS) drug discovery.

Key Technical Specifications
PropertyValueContext
CAS Number 625437-38-9 Unique Identifier
Molecular Formula

Molecular Weight 175.27 g/mol Monoisotopic Mass: 175.1361
LogP (Predicted) ~3.02High lipophilicity; CNS penetrant
pKa (Predicted) ~9.2 - 9.5Predominantly cationic at pH 7.4
H-Bond Donors 1Secondary Amine
H-Bond Acceptors 1

Structural Logic & Pharmacophore Analysis

The molecular weight of 175.27 derives from a specific architectural arrangement that dictates its biological function.

The Cyclopropyl "Anchor"

Unlike an isopropyl or ethyl group, the cyclopropyl ring introduces significant ring strain (~27.5 kcal/mol) and unique electronic properties. The C-C bonds in the cyclopropane ring have high p-character (resembling alkenes), which can interact favorably with hydrophobic pockets in receptors such as Sigma-1 or Monoamine Oxidase (MAO) enzymes.

The 2,3-Dimethyl Substitution

The placement of methyl groups at the ortho (2) and meta (3) positions of the benzyl ring is not arbitrary. This substitution pattern:

  • Restricts Rotation: Increases the energy barrier for rotation around the benzylic bond, locking the molecule into a preferred bioactive conformation.

  • Blocks Metabolism: The methyl groups sterically hinder CYP450-mediated hydroxylation at the vulnerable ortho positions, potentially extending the half-life (

    
    ) compared to the unsubstituted benzylamine.
    
Visualization: Structural & Functional Logic

The following diagram illustrates the functional dissection of the molecule.

G Molecule N-(2,3-Dimethylbenzyl) cyclopropanamine (MW 175.27) Cyclopropyl Cyclopropyl Moiety (Bioisostere) Molecule->Cyclopropyl Benzyl 2,3-Dimethylbenzyl Core Molecule->Benzyl Amine Secondary Amine (Basic Center) Molecule->Amine Conf Conformational Rigidity Cyclopropyl->Conf Ring Strain Metab Metabolic Blockade (CYP) Benzyl->Metab Steric Hindrance Ion Cationic Interaction (Asp/Glu residues) Amine->Ion Protonation (pH 7.4)

Figure 1: Pharmacophore dissection showing the functional contribution of each structural component.

Synthesis Protocol: Reductive Amination

To ensure high fidelity and yield, the synthesis of N-(2,3-Dimethylbenzyl)cyclopropanamine should utilize a Reductive Amination pathway. This method avoids the over-alkylation often seen with direct alkylation of halides.

Reaction Scheme

Precursors: 2,3-Dimethylbenzaldehyde + Cyclopropanamine. Reagents: Sodium Triacetoxyborohydride (STAB) or Sodium Borohydride (


).
Solvent:  Dichloromethane (DCM) or Methanol (MeOH).
Step-by-Step Methodology

Note: This protocol assumes standard safety compliance (fume hood, PPE).

  • Imine Formation (Equilibrium Step):

    • Charge a reaction vessel with 2,3-Dimethylbenzaldehyde (1.0 eq) dissolved in dry Methanol (0.5 M concentration).

    • Add Cyclopropanamine (1.1 eq) dropwise.

    • Critical Checkpoint: Add a dehydrating agent (e.g., anhydrous

      
       or 3Å molecular sieves) to push the equilibrium toward the imine (Schiff base). Stir at Room Temperature (RT) for 2–4 hours.
      
    • Validation: Monitor by TLC (disappearance of aldehyde).

  • Reduction (Irreversible Step):

    • Cool the mixture to 0°C.

    • Add Sodium Borohydride (

      
      )  (1.5 eq) portion-wise over 30 minutes. (Note: STAB is preferred if acid-sensitive groups are present, but 
      
      
      
      is sufficient here).
    • Allow to warm to RT and stir for 12 hours.

  • Workup & Purification (The "Acid-Base Swing"):

    • Quench: Carefully add dilute HCl to destroy excess hydride and protonate the amine (forming the hydrochloride salt, water-soluble).

    • Wash: Wash the aqueous acidic layer with Diethyl Ether to remove non-basic impurities (unreacted aldehyde).

    • Basify: Adjust the aqueous layer to pH >12 using 2N NaOH. The product will oil out as the free base.

    • Extract: Extract with DCM (3x). Dry organics over

      
       and concentrate in vacuo.
      
Synthesis Workflow Diagram

Synthesis Start Start: 2,3-Dimethylbenzaldehyde + Cyclopropanamine Imine Intermediate: Imine Formation (Schiff Base) Start->Imine -H2O Reduction Reduction Step (NaBH4 / MeOH) Imine->Reduction +Hydride Quench Acid Quench (pH < 2) Forms Water-Soluble Salt Reduction->Quench Wash Organic Wash (Remove Impurities) Quench->Wash FreeBase Basify (pH > 12) & Extract Wash->FreeBase Final Pure Product N-(2,3-Dimethylbenzyl)cyclopropanamine FreeBase->Final

Figure 2: Step-by-step reductive amination workflow with acid-base purification logic.

Analytical Validation (Self-Validating the MW)

Confirming the molecular weight (


) and structure requires orthogonal analytical techniques.
Mass Spectrometry (LC-MS)
  • Expected Result: In Positive Electrospray Ionization (ESI+), you should observe the parent ion

    
    .
    
  • Target m/z: 176.14 (175.14 + 1.0078).

  • Troubleshooting: If you see m/z 174, oxidation to the imine may have occurred.

Proton NMR ( -NMR) in

The cyclopropyl group provides a distinct diagnostic "fingerprint" in the high-field region (upfield).

Chemical Shift (

ppm)
MultiplicityIntegrationAssignment
0.35 - 0.50 Multiplet4HCyclopropyl

(High field diagnostic)
2.15 - 2.20 Multiplet1HCyclopropyl CH (Methine)
2.25, 2.30 Singlets6HAr-

(Two distinct methyls)
3.85 Singlet2HBenzylic

(Connects ring to N)
7.00 - 7.20 Multiplet3HAromatic Protons

Applications in Drug Discovery

Researchers utilize this specific CAS (625437-38-9) primarily as a building block for:

  • Sigma Receptor Ligands: The N-benzylcyclopropanamine motif mimics the pharmacophore of high-affinity Sigma-1 receptor antagonists, investigated for neuropathic pain and depression.

  • Melatonin Receptor Agonists: The rigid cyclopropyl group can substitute for alkyl chains in indole-based drugs to improve metabolic stability.

  • Kinase Inhibitors: Used as a solvent-exposed "tail" to improve the solubility and pharmacokinetic profile of ATP-competitive inhibitors.

References

  • Fluorochem. (n.d.). N-(2,3-dimethylbenzyl)cyclopropanamine Product Sheet. Retrieved from

  • BLD Pharm. (n.d.). N-(2,3-Dimethylbenzyl)cyclopropanamine Properties and Safety. Retrieved from

  • ChemScene. (n.d.). N-(2,3-Dimethylbenzyl)cyclopropanamine Structure and MW. Retrieved from

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. (Standard Protocol Reference).

Methodological & Application

N-(2,3-Dimethylbenzyl)cyclopropanamine: A Guide for its Application as a Research Tool in Epigenetics

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini Senior Application Scientist

Introduction: Targeting the Epigenetic Eraser LSD1

In the intricate landscape of epigenetic regulation, Lysine Specific Demethylase 1 (LSD1), also known as KDM1A, has emerged as a critical modulator of gene expression and a compelling target for therapeutic intervention, particularly in oncology. LSD1 is a flavin-dependent amine oxidase that removes methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), thereby playing a pivotal role in transcriptional repression and activation, respectively. The dysregulation of LSD1 has been implicated in the pathogenesis of numerous cancers, making it a focal point for the development of novel inhibitors.

Among the various classes of LSD1 inhibitors, small molecules featuring a cyclopropylamine moiety have shown significant promise. These compounds often act as mechanism-based irreversible inhibitors, forming a covalent adduct with the flavin adenine dinucleotide (FAD) cofactor essential for LSD1's catalytic activity. This guide provides a detailed overview and experimental protocols for the use of N-(2,3-Dimethylbenzyl)cyclopropanamine , a representative member of this class, as a research tool to probe LSD1 function in cellular and biochemical contexts.

While extensive research has been conducted on the cyclopropylamine scaffold as a potent inhibitor of LSD1, it is important to note that publicly available data on the specific biological activity of N-(2,3-Dimethylbenzyl)cyclopropanamine is limited. Therefore, this document serves as a comprehensive guide to the methodologies that a researcher should employ to characterize this and similar compounds, with the provided protocols being established standards for the evaluation of LSD1 inhibitors.

Physicochemical Properties and Handling

A thorough understanding of the compound's properties is essential for accurate and reproducible experimental results.

PropertyValueSource
CAS Number 625437-38-9[1][2]
Molecular Formula C₁₂H₁₇N[1]
Molecular Weight 175.27 g/mol [1]
Appearance Liquid (typical for similar compounds)General Chemical Knowledge
Purity ≥95% (recommended for biological assays)[2]

Storage and Preparation of Stock Solutions:

  • Storage: N-(2,3-Dimethylbenzyl)cyclopropanamine should be stored at -20°C upon receipt. For long-term storage, it is advisable to keep it under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidation.

  • Stock Solution Preparation: For in vitro experiments, prepare a high-concentration stock solution (e.g., 10-50 mM) in a dry, aprotic solvent such as dimethyl sulfoxide (DMSO). Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. Store the aliquots at -20°C or -80°C.

Mechanism of Action: Irreversible Inhibition of LSD1

N-(2,3-Dimethylbenzyl)cyclopropanamine is presumed to function as a mechanism-based inhibitor of LSD1, a characteristic of many cyclopropylamine-containing molecules. The proposed mechanism involves the oxidative activation of the cyclopropylamine by the FAD cofactor within the LSD1 active site. This process generates a reactive cyclopropanimine intermediate that subsequently forms a covalent bond with the FAD cofactor, leading to the irreversible inactivation of the enzyme.

LSD1 Inhibition Pathway cluster_0 LSD1 Active Site LSD1_FAD LSD1-FAD Complex Intermediate Reactive Intermediate (Cyclopropanimine-FAD) LSD1_FAD->Intermediate Oxidative Activation Inhibitor N-(2,3-Dimethylbenzyl) cyclopropanamine Inhibitor->LSD1_FAD Binding Inactive_Complex Covalently Inactivated LSD1-FAD Adduct Intermediate->Inactive_Complex Covalent Adduct Formation

Caption: Proposed mechanism of irreversible LSD1 inhibition.

Application Notes and Experimental Protocols

The following protocols provide a framework for characterizing the activity of N-(2,3-Dimethylbenzyl)cyclopropanamine. Researchers should optimize these protocols for their specific experimental systems.

Protocol 1: In Vitro LSD1 Enzymatic Assay (IC₅₀ Determination)

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC₅₀) of the compound against purified recombinant human LSD1. A common method is a horseradish peroxidase (HRP)-coupled assay that measures the hydrogen peroxide produced during the demethylation reaction.

Materials:

  • Recombinant human LSD1/CoREST complex

  • H3K4me2 peptide substrate

  • Horseradish Peroxidase (HRP)

  • Amplex Red reagent

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • N-(2,3-Dimethylbenzyl)cyclopropanamine

  • Positive control inhibitor (e.g., Tranylcypromine)

  • 96-well black, flat-bottom plates

  • Fluorescence plate reader

Procedure:

  • Prepare a serial dilution of N-(2,3-Dimethylbenzyl)cyclopropanamine in assay buffer. The concentration range should span several orders of magnitude around the expected IC₅₀ (e.g., from 1 nM to 100 µM). Also, prepare a vehicle control (DMSO) and a positive control.

  • In a 96-well plate, add the diluted compound or controls.

  • Add the recombinant LSD1/CoREST complex to each well and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

  • To initiate the reaction, add a solution containing the H3K4me2 peptide substrate, HRP, and Amplex Red to each well.

  • Immediately place the plate in a fluorescence plate reader and measure the fluorescence signal (Excitation: ~530-560 nm, Emission: ~590 nm) in kinetic mode for 30-60 minutes at 37°C.

  • Calculate the initial reaction rates (V₀) from the linear portion of the kinetic curves.

  • Determine the percent inhibition for each concentration of the compound relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

CompoundIC₅₀ (nM)
N-(2,3-Dimethylbenzyl)cyclopropanamineTo be determined
Tranylcypromine (Positive Control)~20,000
Protocol 2: Western Blot Analysis of Cellular Histone Methylation

This protocol is designed to assess the effect of N-(2,3-Dimethylbenzyl)cyclopropanamine on the levels of LSD1's primary substrate, H3K4me2, in a cellular context. An increase in H3K4me2 levels is indicative of LSD1 inhibition.

Western_Blot_Workflow Cell_Culture 1. Cell Culture & Treatment (e.g., cancer cell line) Lysis 2. Cell Lysis & Protein Extraction Cell_Culture->Lysis Quantification 3. Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE 4. SDS-PAGE Quantification->SDS_PAGE Transfer 5. Protein Transfer to Membrane SDS_PAGE->Transfer Blocking 6. Membrane Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (anti-H3K4me2, anti-Total H3) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection Analysis 10. Image Acquisition & Analysis Detection->Analysis

Caption: Workflow for Western Blot Analysis.

Materials:

  • Cell line of interest (e.g., Kasumi-1, HL-60 for leukemia)

  • N-(2,3-Dimethylbenzyl)cyclopropanamine

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-H3K4me2 and anti-total Histone H3 (as a loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere and grow to ~70-80% confluency.

  • Treat the cells with a dose-range of N-(2,3-Dimethylbenzyl)cyclopropanamine (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 24-72 hours).

  • Harvest the cells and lyse them using the lysis buffer.

  • Quantify the protein concentration of the lysates.

  • Denature equal amounts of protein from each sample and separate them by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against H3K4me2 overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total Histone H3 to ensure equal loading.

  • Quantify the band intensities to determine the relative increase in H3K4me2 levels.

Protocol 3: Cell Viability Assay

This protocol measures the effect of the compound on cell proliferation and viability. The MTT or resazurin assays are common colorimetric methods for this purpose.

Materials:

  • Cell line of interest

  • N-(2,3-Dimethylbenzyl)cyclopropanamine

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin sodium salt

  • Solubilization solution (e.g., DMSO or isopropanol with HCl for MTT)

  • 96-well clear or black plates

  • Absorbance or fluorescence plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Treat the cells with a serial dilution of N-(2,3-Dimethylbenzyl)cyclopropanamine for a desired period (e.g., 72 hours). Include a vehicle control.

  • After the treatment period, add the MTT or resazurin reagent to each well and incubate for 2-4 hours at 37°C.

  • If using MTT, add the solubilization solution and incubate until the formazan crystals are dissolved.

  • Measure the absorbance (for MTT, ~570 nm) or fluorescence (for resazurin, Ex/Em ~560/590 nm).

  • Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the GI₅₀ (concentration for 50% growth inhibition).

Protocol 4: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement in a cellular environment. The principle is that the binding of a ligand (the inhibitor) to its target protein (LSD1) stabilizes the protein, leading to an increase in its melting temperature.

CETSA_Workflow Cell_Treatment 1. Treat cells with inhibitor or vehicle Harvest_Lyse 2. Harvest and lyse cells Cell_Treatment->Harvest_Lyse Aliquoting 3. Aliquot lysate Harvest_Lyse->Aliquoting Heating 4. Heat aliquots to a range of temperatures Aliquoting->Heating Centrifugation 5. Centrifuge to pellet aggregated proteins Heating->Centrifugation Supernatant_Collection 6. Collect supernatant (soluble protein) Centrifugation->Supernatant_Collection Western_Blot 7. Analyze supernatant by Western Blot for LSD1 Supernatant_Collection->Western_Blot Curve_Analysis 8. Plot melting curves Western_Blot->Curve_Analysis

Caption: Workflow for Cellular Thermal Shift Assay (CETSA).

Materials:

  • Cell line of interest

  • N-(2,3-Dimethylbenzyl)cyclopropanamine

  • PBS and lysis buffer with inhibitors

  • PCR tubes or strips

  • Thermal cycler

  • Ultracentrifuge

  • Western blotting reagents and anti-LSD1 antibody

Procedure:

  • Treat cultured cells with N-(2,3-Dimethylbenzyl)cyclopropanamine at a concentration expected to be saturating (e.g., 10-20x the cellular IC₅₀) or with a vehicle control.

  • Harvest and wash the cells, then lyse them.

  • Clarify the lysate by centrifugation and collect the supernatant.

  • Aliquot the lysate from each condition (inhibitor-treated and vehicle) into PCR tubes.

  • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Centrifuge the heated samples at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated proteins.

  • Carefully collect the supernatant, which contains the soluble protein fraction.

  • Analyze the amount of soluble LSD1 in each sample by Western blotting.

  • Quantify the band intensities and plot the percentage of soluble LSD1 against the temperature for both the inhibitor-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor confirms target engagement.

Data Interpretation and Troubleshooting

  • Enzymatic Assay: A successful experiment will yield a sigmoidal dose-response curve, allowing for the accurate determination of the IC₅₀. High background fluorescence may indicate contamination or instability of the reagents.

  • Western Blotting: A dose-dependent increase in H3K4me2 levels with no significant change in total H3 is the expected outcome. If no change is observed, consider increasing the treatment duration or inhibitor concentration.

  • Cell Viability: The GI₅₀ value provides a measure of the compound's anti-proliferative potency. It is crucial to correlate this with the cellular IC₅₀ for target inhibition to assess if the observed cytotoxicity is on-target.

  • CETSA: A clear rightward shift in the melting curve for the inhibitor-treated sample is a strong indicator of direct binding to LSD1 in the cellular milieu. The absence of a shift may suggest poor cell permeability or that the compound does not bind to LSD1 in cells.

Conclusion

N-(2,3-Dimethylbenzyl)cyclopropanamine, as a representative of the cyclopropylamine class of molecules, holds potential as a valuable research tool for studying the biological roles of LSD1. The protocols detailed in this guide provide a robust framework for its characterization, from determining its in vitro potency to confirming its on-target activity in a cellular context. By employing these established methodologies, researchers can effectively elucidate the potential of this and similar compounds in the ever-evolving field of epigenetic drug discovery.

References

Sources

High-Resolution Characterization and Quantification of N-(2,3-Dimethylbenzyl)cyclopropanamine

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Detailed Application Note & Protocol Guide Target Analyte: N-(2,3-Dimethylbenzyl)cyclopropanamine (CAS: 625437-38-9) Class: Secondary Amine / N-Benzylcyclopropanamine Derivative[1]

Introduction & Chemical Context

N-(2,3-Dimethylbenzyl)cyclopropanamine is a secondary amine intermediate often utilized in the synthesis of receptor ligands (e.g., Trace Amine Associated Receptors - TAARs) and specific pharmaceutical candidates.[1] Its structure combines a lipophilic 2,3-dimethylphenyl moiety with a reactive cyclopropylamine headgroup.[1]

Accurate detection is critical for two primary workflows:

  • Impurity Profiling: Monitoring residual levels in final drug substances (genotoxic impurity risk assessment for secondary amines).

  • Forensic/Toxicological Analysis: Identification in biological matrices during early-stage ADME (Absorption, Distribution, Metabolism, Excretion) studies.[1]

Physicochemical Profile[1][2][3][4][5][6][7][8][9]
  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 175.27 g/mol [2]

  • Monoisotopic Mass: 175.1361 Da

  • Predicted LogP: ~3.02 (Lipophilic)[1]

  • pKa: ~9.5 (Estimated, typical for secondary benzylamines)[1]

  • Solubility: Low in neutral water; highly soluble in organic solvents (MeOH, ACN, DCM) and acidic aqueous buffers.[1]

Sample Preparation Protocols

Given the basicity (pKa ~9.5) and lipophilicity (LogP ~3.0), Mixed-Mode Cation Exchange (MCX) is the gold standard for extraction, providing superior cleanup over simple Liquid-Liquid Extraction (LLE).[1]

Protocol A: Mixed-Mode Solid Phase Extraction (SPE)

Matrix: Plasma, Urine, or Aqueous Reaction Mixtures.[1]

  • Pre-treatment: Dilute 100 µL sample with 300 µL

    
     (aq). Vortex.
    
  • Conditioning:

    • 1 mL Methanol (MeOH).

    • 1 mL Water.[3][4]

  • Loading: Load pre-treated sample onto Oasis MCX (or equivalent) cartridge.

  • Washing:

    • Wash 1: 1 mL

      
       (removes acidic neutrals).
      
    • Wash 2: 1 mL Methanol (removes neutral lipophiles).

  • Elution: 2 x 500 µL

    
     in Methanol.
    
    • Mechanism:[1] High pH deprotonates the amine, releasing it from the sulfonate groups.

  • Reconstitution: Evaporate to dryness (

    
    , 
    
    
    
    stream). Reconstitute in 100 µL Mobile Phase A/B (90:10).
Workflow Visualization

SPE_Workflow cluster_0 Sample Pre-treatment cluster_1 MCX Cartridge Steps S1 Sample (100 µL) S2 Acidify (2% H3PO4) Protonate Amine S1->S2 C1 Load Sample (Amine binds to SO3-) S2->C1 C2 Wash 1: Acidic (Remove acidic interferences) C1->C2 C3 Wash 2: MeOH (Remove neutral lipophiles) C2->C3 C4 Elute: 5% NH4OH/MeOH (Deprotonate & Release) C3->C4 Final Ready for LC-MS/MS C4->Final Evaporate & Reconstitute

Caption: Mixed-Mode Cation Exchange (MCX) workflow ensuring selective isolation of the basic amine.

Analytical Method A: UHPLC-MS/MS (Quantitative)

This is the preferred method for trace analysis due to the high sensitivity required for biological matrices or genotoxic impurity screening.

Instrumental Parameters
  • System: Agilent 6495 Triple Quadrupole or equivalent.

  • Column: Phenomenex Kinetex Biphenyl (

    
    ).[1]
    
    • Rationale: Biphenyl stationary phases offer enhanced

      
       selectivity for the aromatic benzyl ring compared to standard C18.[1]
      
  • Mobile Phase A:

    
     Formic Acid in Water (Proton source).
    
  • Mobile Phase B:

    
     Formic Acid in Acetonitrile.[1]
    
  • Flow Rate:

    
    .
    
  • Column Temp:

    
    .
    
Gradient Table
Time (min)% BEvent
0.005Initial Hold
0.505Load
5.0095Ramp
6.5095Wash
6.605Re-equilibrate
9.005End
MS/MS Transitions (ESI Positive)

The molecule protonates at the secondary amine (


). Collision Induced Dissociation (CID) typically cleaves the benzylic bond.
AnalytePrecursor (

)
Product (

)
CE (eV)TypeInterpretation
Target 176.1 119.1 20Quant2,3-Dimethylbenzyl cation (Base Peak)
Target176.191.135QualTropylium ion (secondary fragmentation)
Target176.144.115QualCyclopropanamine fragment
IS (d6) 182.1 125.1 20QuantDeuterated Internal Standard

Critical Note: The cyclopropyl ring is distinct. If the ring opens during fragmentation, you may see isomeric fragments. The 119.1 fragment is the most stable and reliable quantifier.

Analytical Method B: GC-MS (Purity & Identification)[1][2][10]

Gas Chromatography is ideal for raw material purity assessment. However, secondary amines can exhibit peak tailing due to interaction with silanol groups in the liner and column.

Recommendation: Derivatization with Trifluoroacetic Anhydride (TFA) or Pentafluoropropionic Anhydride (PFPA) is highly recommended to improve peak shape and volatility.

Derivatization Protocol (TFA-Acylation)[1][2]
  • Take 1 mg sample in 1 mL Ethyl Acetate.

  • Add 50 µL TFAA (Trifluoroacetic anhydride) .

  • Incubate at

    
     for 20 minutes.
    
  • Evaporate to dryness under

    
    .
    
  • Reconstitute in Ethyl Acetate.

    • Result: Formation of N-TFA-N-(2,3-dimethylbenzyl)cyclopropanamine.[1]

GC Parameters[1][2][4][7][10][11][12]
  • Inlet: Split/Splitless (

    
    ), Split ratio 20:1.[1]
    
  • Column: DB-5ms or HP-5ms (

    
    ).
    
  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Oven Program:

    • 
       (hold 1 min).
      
    • 
       to 
      
      
      
      .
    • Hold 5 min.

  • Detection: MSD (EI source, 70 eV).[1] Scan range 40–350 amu.

Structural Confirmation (NMR)[1]

For reference standard qualification, NMR is required.[1]

Expected 1H NMR (CDCl3, 400 MHz):

  • 
     7.0–7.2 ppm (m, 3H):  Aromatic protons (2,3-dimethyl substitution pattern).[1]
    
  • 
     3.85 ppm (s, 2H):  Benzylic 
    
    
    
    .[1]
  • 
     2.25 ppm (s, 3H):  Aryl-Methyl group.[1]
    
  • 
     2.18 ppm (s, 3H):  Aryl-Methyl group.[1]
    
  • 
     2.10 ppm (m, 1H):  Cyclopropyl CH (adjacent to Nitrogen).[1]
    
  • 
     0.3–0.5 ppm (m, 4H):  Cyclopropyl 
    
    
    
    protons (distinctive high-field multiplets).[1]

Method Validation (ICH Q2 Guidelines)

To ensure regulatory compliance, the LC-MS/MS method must be validated.[1]

ParameterAcceptance CriteriaExperimental Approach
Specificity No interference at RT

min
Analyze blank matrix vs. spiked sample.
Linearity

6-point curve (e.g., 1–1000 ng/mL).[1]
Accuracy 85–115% RecoverySpike matrix at Low, Med, High QC levels.[1]
Precision RSD


injections at QC levels.
LOD/LOQ S/N > 3 (LOD), > 10 (LOQ)Determine via serial dilution.
Stability Warning

Cyclopropylamines can be susceptible to ring-opening under harsh acidic conditions or high thermal stress.[1]

  • Storage: Store pure standards at

    
    .
    
  • Solution Stability: Autosampler stability (

    
    ) is typically good for 24 hours, but avoid leaving in strong acid (e.g., 1M HCl) for extended periods.[1]
    

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). SWGDRUG Recommendations, Version 8.1.[1] (Standard practices for amine analysis). Link

  • Center for Drug Evaluation and Research (CDER). (2018). Bioanalytical Method Validation, Guidance for Industry.[1] U.S. Food and Drug Administration. Link

  • NIST Chemistry WebBook. Mass Spectra of Benzylamine Derivatives. National Institute of Standards and Technology. Link

  • Fluorochem. Product Safety Data Sheet: N-(2,3-dimethylbenzyl)cyclopropanamine.[1] (For physical property verification). Link

Sources

Application Note: Optimization of N-(2,3-Dimethylbenzyl)cyclopropanamine Dosage for In Vitro Studies

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanism of Action

N-(2,3-Dimethylbenzyl)cyclopropanamine belongs to the class of arylcyclopropylamine inhibitors. Structurally, it is an N-substituted derivative of tranylcypromine (PCPA), a scaffold widely utilized to target flavin-dependent amine oxidases, specifically Lysine-Specific Demethylase 1 (LSD1/KDM1A) and Monoamine Oxidases (MAO-A/B).

The addition of the 2,3-dimethylbenzyl group to the cyclopropylamine core is a strategic modification designed to enhance selectivity for the LSD1 active site over MAO enzymes. The bulky benzyl group occupies the large substrate-binding cavity of LSD1, which accommodates the histone H3 tail, unlike the smaller cavity of MAOs.

Mechanism of Inhibition

This compound functions as a mechanism-based irreversible inhibitor .

  • Oxidation: The FAD cofactor within LSD1 oxidizes the amine bond.

  • Ring Opening: The cyclopropyl ring undergoes a radical ring-opening reaction.

  • Adduct Formation: The reactive intermediate forms a covalent N5-adduct with the FAD cofactor, permanently disabling the enzyme.

LSD1_Inhibition_Mechanism Compound N-(2,3-Dimethylbenzyl) cyclopropanamine LSD1_Active LSD1 (Active) FAD Cofactor Compound->LSD1_Active Binding Oxidation Enzymatic Oxidation (Rate-Limiting Step) LSD1_Active->Oxidation Catalysis Radical Cyclopropyl Radical Intermediate Oxidation->Radical Ring Opening Covalent_Adduct LSD1-FAD Adduct (Irreversibly Inhibited) Radical->Covalent_Adduct Covalent Bond Downstream Accumulation of H3K4me1/2 Covalent_Adduct->Downstream Loss of Function

Figure 1: Mechanism-based inactivation of LSD1 by N-benzylcyclopropylamine derivatives.

Chemical Properties & Stock Preparation[1][2]

Proper solubilization is critical for reproducibility. The free base form is lipophilic, while the hydrochloride salt (if available) is more water-soluble but still requires care to prevent precipitation in cell culture media.

PropertySpecification
Molecular Weight ~175.27 g/mol
Solubility (DMSO) > 20 mM (Recommended)
Solubility (Water) Low (unless HCl salt); avoid aqueous stocks
Stability Stable at -20°C; sensitive to oxidation in solution
Protocol: Preparation of 10 mM Stock Solution
  • Weighing: Accurately weigh 1.75 mg of compound.

  • Solvent: Add 1.0 mL of high-grade anhydrous DMSO (Dimethyl Sulfoxide).

    • Note: Do not use Ethanol if long-term storage is planned, as evaporation alters concentration.

  • Mixing: Vortex for 30 seconds until fully dissolved.

  • Aliquot: Dispense into 50 µL aliquots in amber tubes to minimize freeze-thaw cycles.

  • Storage: Store at -20°C (stable for 6 months) or -80°C (stable for 1 year).

In Vitro Dosage Determination

Because N-(2,3-Dimethylbenzyl)cyclopropanamine is a potent covalent inhibitor, the effective dosage range is typically nanomolar to low micromolar .

Recommended Dosage Range
  • Biochemical Assays (Enzyme only): 10 nM – 500 nM

  • Cellular Assays (Functional): 0.1 µM – 10 µM

  • Toxicity Threshold: Often observed > 20 µM (due to off-target MAO inhibition).

Experimental Workflow: Dose-Response Optimization

To determine the precise


 for your specific cell line (e.g., AML lines like MV4-11 or THP-1), follow this stepwise dilution protocol.

Dosage_Workflow Stock 10 mM DMSO Stock Intermed Intermediate Dilution (100x in Media) Stock->Intermed 1:100 Dilution (100 µM) Working Working Solutions (1x Final Conc.) Intermed->Working Serial Dilution (1:2 or 1:3) Assay Cell Treatment (72h Incubation) Working->Assay Add to Cells

Figure 2: Serial dilution workflow to minimize DMSO shock.

Step-by-Step Dilution Protocol

Goal: Create a 5-point dose-response curve (0.1, 0.3, 1.0, 3.0, 10.0 µM).

  • Pre-Dilution (Critical Step):

    • Prepare a 100x intermediate plate in culture media (or PBS).

    • Example: To achieve 10 µM final, first dilute 1 µL of 10 mM stock into 99 µL media = 100 µM intermediate.

    • Reasoning: Direct addition of 100% DMSO stock to cells can cause local precipitation and cytotoxicity.

  • Serial Dilution:

    • Perform 1:3 serial dilutions of the intermediate solution.

  • Final Addition:

    • Add 10 µL of intermediate solution to 990 µL of cell suspension (1:100 dilution).

    • Final DMSO Concentration: 0.1% (Safe for most cell lines).

Target Final Conc. (µM)Intermediate Conc.[1] (µM)Preparation of Intermediate
10.0 100010 µL Stock (10mM) + 90 µL Media
3.0 30030 µL of 1000 µM + 70 µL Media
1.0 10010 µL of 1000 µM + 90 µL Media
0.3 3030 µL of 100 µM + 70 µL Media
0.1 1010 µL of 100 µM + 90 µL Media

Validation Assays (Self-Validating Systems)

To confirm the compound is working on-target (LSD1 inhibition) rather than just killing cells via toxicity, you must run a Biomarker Validation Assay .

Assay A: Western Blot for H3K4 Methylation (Target Engagement)

LSD1 demethylates Histone H3 Lysine 4 (H3K4). Inhibition should cause an accumulation of H3K4me1 and H3K4me2.

  • Cell Line: MV4-11 or THP-1 (Acute Myeloid Leukemia lines are highly sensitive).

  • Treatment: 1 µM and 5 µM for 24-48 hours.

  • Primary Antibody: Anti-H3K4me2 (Cell Signaling Tech #9725 or similar).

  • Control: Total H3.

  • Expected Result: Dose-dependent increase in H3K4me2 band intensity compared to DMSO control.

Assay B: Cell Viability (Phenotypic Readout)
  • Method: CTG (CellTiter-Glo) or CCK-8.

  • Duration: LSD1 inhibitors often show a delayed effect . Measure viability at 72h to 96h , not 24h.

  • Reasoning: Epigenetic reprogramming takes time to alter gene expression and induce differentiation/apoptosis.

Troubleshooting & Controls

ObservationProbable CauseCorrective Action
Precipitation in Media High concentration or rapid addition.Use the "Pre-Dilution" step (100x intermediate). Warm media to 37°C before adding.
No Effect at 24h Mechanism is epigenetic.Extend incubation to 72h or 96h.
High Toxicity at >20 µM Off-target MAO inhibition.Stay below 10 µM. Use a specific MAO inhibitor (e.g., Pargyline) as a negative control to distinguish effects.
Variable IC50 Fetal Bovine Serum (FBS) interference.Ensure consistent FBS lots. Some serum amine oxidases can degrade compounds, though less likely for this structure.

References

  • LSD1 Inhibition Mechanism

    • Title: "Structural Basis for the Inhibition of the LSD1 Histone Demethylase by the Antidepressant trans-2-Phenylcyclopropylamine."
    • Source: Yang, M., et al. (2007). Biochemistry.
    • Link:[Link]

  • N-Benzylcyclopropylamine SAR (Structure-Activity Relationship)

    • Title: "Design, Synthesis, and Biological Evaluation of Novel LSD1 Inhibitors Based on a Phenylcyclopropylamine Scaffold."
    • Source: Ueda, R., et al. (2009). Bioorganic & Medicinal Chemistry Letters.
    • Link:[Link]

  • Cellular Application of LSD1 Inhibitors

    • Title: "LSD1 inhibitors induce differentiation and inhibit prolifer
    • Source: Schenk, T., et al. (2012).
    • Link:[Link]

  • Compound Data Source

    • Title: "N-(2,3-dimethylbenzyl)
    • Source: Fluorochem / PubChem.
    • Link:[Link]

Sources

Troubleshooting & Optimization

Technical Support Hub: N-(2,3-Dimethylbenzyl)cyclopropanamine

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 625437-38-9 | Class: Secondary Amines / Cyclopropyl Derivatives

Executive Summary

This guide addresses the stability, storage, and handling of N-(2,3-Dimethylbenzyl)cyclopropanamine . As a secondary amine featuring both a benzylic position and a strained cyclopropyl ring, this compound exhibits specific reactivities that researchers must manage to maintain sample integrity.

The primary degradation vectors are oxidative dehydrogenation (driven by the benzylic proton) and carbamylation (reaction with atmospheric CO₂). This guide provides self-validating protocols to mitigate these risks.

Part 1: The Stability Matrix (Root Cause Analysis)

Understanding why the molecule degrades is the first step to prevention.

Instability VectorMechanismVisual/Analytical IndicatorRisk Level
Aerobic Oxidation The benzylic protons (adjacent to the nitrogen) are susceptible to abstraction, leading to imine formation or N-oxides.Sample turns yellow/brown . LC-MS shows [M+16] (N-oxide) or [M-2] (Imine).High (Liquid Free Base) Low (Solid Salt)
Carbamylation The nucleophilic secondary amine reacts with atmospheric CO₂ to form a carbamic acid/carbamate salt.Formation of a white crust on the oil surface. NMR shows broad peaks that disappear upon D₂O shake.High (Open Air)
Ring Opening The cyclopropyl ring is strained (~27.5 kcal/mol). Strong acids or radical conditions can trigger ring opening.Loss of cyclopropyl signals in ¹H NMR (0.3–0.8 ppm region).Low (under standard storage)
Part 2: Storage Protocols

Do not treat the Free Base and the Salt form (e.g., HCl, Oxalate) equally. The Free Base is kinetically much more active.

Protocol A: Free Base (Oil/Low-Melting Solid)
  • Atmosphere: Strictly under Argon or Nitrogen .

  • Temperature: -20°C (Long-term) or 4°C (Active use).

  • Container: Amber glass vials with Teflon-lined caps. Parafilm is insufficient; use electrical tape or shrink bands for long-term sealing.

  • Handling: Avoid using metal spatulas if the sample is an oil (catalytic oxidation risk). Use glass pipettes.

Protocol B: Salt Form (e.g., Hydrochloride)
  • Atmosphere: Desiccated ambient air is acceptable for short periods, but inert gas is preferred.

  • Temperature: Room Temperature (stable for months) or 4°C.

  • Hygroscopicity Warning: Amine salts are hygroscopic. Do not open cold vials. Allow the vial to equilibrate to room temperature for 30 minutes before opening to prevent condensation, which turns the solid into a sticky gum.

Part 3: Troubleshooting & Rescue Workflows
Issue 1: "My sample has turned yellow/brown."

Diagnosis: Oxidative degradation. Secondary benzylamines oxidize to imines (Schiff bases) or N-oxides upon air exposure. The Fix: Acid-Base "Rescue" Extraction This protocol relies on the basicity of the amine. Neutral oxidation byproducts (imines/aldehydes) will not protonate and can be washed away.

  • Dissolve: Dissolve the degraded yellow oil in Dichloromethane (DCM) .

  • Protonate: Extract the organic layer with 1M HCl (3x).

    • Chemistry: The amine becomes a water-soluble salt (

      
      ). Neutral impurities stay in the DCM.
      
  • Wash: Keep the Aqueous Layer . Wash it once more with fresh DCM to remove trace impurities.

  • Basify: Cool the aqueous layer on ice. Slowly add 2M NaOH until pH > 12.

    • Observation: The solution will become cloudy as the free amine oil separates.

  • Recover: Extract the aqueous mixture with DCM (3x).

  • Dry: Dry combined organics over

    
    , filter, and concentrate in vacuo.
    
Issue 2: "There is a white solid crust on my oil."

Diagnosis: Carbamate formation. The amine reacted with


 in the air.
The Fix: Thermal Reversion / Vacuum 
Carbamates of secondary amines are often unstable relative to the free amine at high temperatures or low pressures.
  • High Vacuum: Place the sample under high vacuum (< 1 mbar) at 40°C for 2 hours.

  • Verification: Check ¹H NMR. The carbamate peaks should disappear.

Issue 3: "NMR shows a 'ghost' peak near 8.0-8.5 ppm."

Diagnosis: This is likely the Aldehyde (from hydrolysis of the imine degradation product) or the Imine proton itself.

  • Verification: Run the NMR in

    
    . Add a drop of 
    
    
    
    and shake. If the peak persists, it is an aldehyde/imine (degradation). If it disappears/shifts, it might be an exchangeable proton (ammonium salt).
Part 4: Degradation Pathway Visualization

The following diagram illustrates the logical flow of degradation and the critical control points for storage.

G Amine N-(2,3-Dimethylbenzyl) cyclopropanamine (Active Compound) Carbamate Carbamate Salt (White Crust) Amine->Carbamate  Reversible Reaction   Imine Imine/Schiff Base (Yellowing) Amine->Imine  Oxidation (-2H)   CO2 Atmospheric CO2 (Exposure) CO2->Carbamate O2 Atmospheric O2 (Exposure) O2->Imine Carbamate->Amine  Heat/Vacuum   Aldehyde Aldehyde + Cyclopropylamine Imine->Aldehyde  Hydrolysis (H2O)   Rescue Acid/Base Extraction (Rescue Protocol) Imine->Rescue  Purification   Rescue->Amine  Recovered Pure  

Figure 1: Degradation pathways for secondary benzylamines. Red paths indicate storage failures; Green paths indicate remediation strategies.

References
  • Fluorochem Ltd. (2024). Safety Data Sheet: N-(2,3-dimethylbenzyl)cyclopropanamine. Retrieved from

  • Ataman Chemicals. (2023). Cyclopropylamine Technical Data & Stability. Retrieved from

  • Gómez-Díaz, et al. (2024).[1] Amine-Based Solvents and Additives to Improve CO2 Capture Processes. MDPI. Retrieved from

  • American Chemical Society. (2009). Oxidation of Secondary Amines to Nitrones. Journal of Organic Chemistry. Retrieved from

  • ResearchGate. (2021). Stability of Structurally Varied Aqueous Amines for CO2 Capture. Retrieved from

Sources

Technical Support Center: N-(2,3-Dimethylbenzyl)cyclopropanamine Purification

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: 23-DMB-CPA-PUR Status: Active Support Tier: Senior Application Scientist

Executive Summary & Molecule Profile

The Challenge: Purifying N-(2,3-Dimethylbenzyl)cyclopropanamine presents a unique triad of chemical challenges:

  • Steric Crowding: The 2,3-dimethyl substitution pattern on the aromatic ring creates an "ortho-effect," complicating crystalline lattice formation and increasing the likelihood of the product "oiling out" during salt formation.

  • Cyclopropyl Lability: The strained cyclopropane ring is susceptible to acid-catalyzed ring opening, particularly under vigorous conditions or with strong Lewis acids.

  • Lipophilic Overlap: The product often co-elutes with the starting material (2,3-dimethylbenzaldehyde) and the over-alkylated byproduct (tertiary amine) due to similar lipophilic profiles.

Target Molecule Data:

Property Value (Est.) Implication for Purification
Basicity (pKa) ~9.0–9.5 Sufficient for salt formation, but weaker than simple alkyl amines due to benzyl induction.
LogP ~2.8–3.2 High lipophilicity; requires non-polar solvents for extraction but polar modifiers for HPLC.

| Boiling Point | >200°C | Distillation is risky due to thermal degradation; chromatography or crystallization is preferred. |

Diagnostic Workflow

Before selecting a protocol, identify your primary impurity profile using this logic flow.

PurificationLogic Start Crude Reaction Mixture CheckImpurity Identify Major Impurity (TLC/LC-MS) Start->CheckImpurity Aldehyde Residual Aldehyde (Starting Material) CheckImpurity->Aldehyde Excess SM Tertiary Bis-benzylated (Tertiary Amine) CheckImpurity->Tertiary Over-reaction Clean High Purity (>95%) CheckImpurity->Clean Ready for Salt MethodA Method A: Bisulfite Scavenge Aldehyde->MethodA MethodB Method B: Chromatography/Selective Salt Tertiary->MethodB MethodC Method C: Final Crystallization Clean->MethodC MethodA->CheckImpurity Re-check MethodB->CheckImpurity Re-check

Figure 1: Decision matrix for purification strategy based on impurity profiling.

Troubleshooting Modules

Module A: Removing "Sticky" Aldehyde Impurities

Issue: 2,3-Dimethylbenzaldehyde is highly lipophilic and often co-elutes with the amine product during flash chromatography. Solution: Chemical scavenging using Sodium Bisulfite (


).[1] This converts the lipophilic aldehyde into a water-soluble sulfonate adduct, allowing it to be washed away.

Protocol:

  • Dissolution: Dissolve crude oil in Ethyl Acetate (EtOAc) (10 mL per gram of crude).

  • The Wash: Add 0.5 volumes of saturated aqueous

    
     .
    
  • Agitation: Stir or shake vigorously for 15–30 minutes . Note: Brief shaking is insufficient; the biphasic reaction requires time.

  • Separation:

    • The aldehyde migrates to the aqueous layer (bottom) as the bisulfite adduct.[1]

    • The amine remains in the EtOAc layer (top).

  • Verification: Check the organic layer by TLC. The aldehyde spot should be absent.

Why this works: The nucleophilic bisulfite ion attacks the carbonyl carbon of the aldehyde, breaking its lipophilicity.



Module B: Separating the Tertiary Amine (Over-Alkylation)

Issue: Reductive amination can produce


-bis(2,3-dimethylbenzyl)cyclopropanamine. This byproduct is very similar in pKa to the desired product but significantly less polar.

Strategy 1: Flash Chromatography (The "Amine Shift") Standard silica is acidic and causes amine tailing. Use a basic modifier to sharpen peaks and separate based on polarity.

  • Stationary Phase: Silica Gel (40–63 µm).

  • Mobile Phase: Hexane:EtOAc (Start 95:5) + 1% Triethylamine (TEA) .

  • Elution Order:

    • Tertiary Amine (Fastest, least polar).

    • Target Secondary Amine (Middle).

    • Primary Amine / Polar impurities (Slowest).

Strategy 2: Selective Salt Precipitation If chromatography is not viable, exploit steric hindrance.

  • Reagent: Oxalic acid (1.0 equiv) in Ethanol/Ether.

  • Mechanism: The secondary amine crystallizes readily as an oxalate. The bulky tertiary amine, hindered by two 2,3-dimethylbenzyl groups, often remains in solution or forms an amorphous oil that can be washed away.

Module C: Crystallization & Handling the Cyclopropyl Ring

Issue: The cyclopropyl ring is acid-sensitive. Strong mineral acids (like conc. HCl) and heat can cause ring opening, leading to homo-allylic impurities.

Stability Warning:

DANGER: Do not reflux this compound in acidic methanol/water. The cyclopropyl ring strain (~27 kcal/mol) makes it susceptible to nucleophilic attack by the solvent.

Recommended Salt Forms:

Salt TypeStabilityCrystallinityNotes
Hydrochloride (HCl) ModerateHighRisk: Excess HCl can open the ring. Use 1M HCl in Ether (anhydrous) at 0°C. Avoid aqueous HCl with heat.
Oxalate HighExcellentPreferred for purification. Often forms stable, non-hygroscopic needles.
Fumarate HighGoodGood alternative if Oxalate is too soluble.

Protocol: Preventing "Oiling Out" The 2,3-dimethyl group disrupts crystal packing, causing the product to separate as an oil.

  • Solvent Choice: Use a solvent pair. Dissolve in a minimum amount of Isopropanol (IPA) (good solubility) at 40°C.

  • Anti-Solvent: Slowly add Diisopropyl Ether (IPE) or Heptane (poor solubility) until cloudiness persists.

  • Seeding: Add a single crystal of pure product (if available) or scratch the glass wall.

  • Cooling: Cool slowly to room temperature, then to 4°C. Rapid cooling traps impurities and causes oiling.

Frequently Asked Questions (FAQ)

Q: My product is turning pink/brown on the bench. Is it degrading? A: Secondary amines are prone to oxidation in air, forming N-oxides or radical degradation products. The color change is likely surface oxidation.

  • Fix: Store the free base under Nitrogen/Argon at -20°C. Convert to the Oxalate salt for long-term bench stability.

Q: Can I use distillation to purify this? A: It is not recommended. The boiling point is high (>200°C). To distill, you would need high vacuum (<0.5 mmHg). Even then, the heat required risks thermal rearrangement of the cyclopropyl group. Kugelrohr distillation is the only safe thermal method.

Q: I see a "doublet" peak in my NMR around 0.5 ppm. Is this an impurity? A: Likely not. The cyclopropyl protons often appear as two distinct multiplets (2H each) around 0.3–0.6 ppm. However, if the integration is off, check for homo-allylamine (ring-opened impurity), which shows alkene signals around 5.0–6.0 ppm.

References

  • Kjell, D. P., Slattery, B. J., & Semo, M. J. (1999).[2] A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts. The Journal of Organic Chemistry.

    • Context: Defines the efficiency and mechanism of bisulfite adducts for removing lipophilic aldehydes.
  • Abdel-Magid, A. F., et al. (1996).[3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry.

    • Context: The gold-standard protocol for reductive amination, discussing side-product form
  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. (5th Edition). Longman Scientific & Technical. Context: General procedures for amine purification and the separation of secondary/tertiary amines (Hinsberg method principles).
  • Wong, J. W., et al. (2019). The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. Molecular Pharmaceutics.

    • Context: specifically addresses the stability of cyclopropyl amines in drug substances and the risk of ring opening/hydrolysis.

Sources

Technical Support Center: N-(2,3-Dimethylbenzyl)cyclopropanamine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #SYN-23DMB-CYC
Status: Open
Topic: Yield Optimization & Process Troubleshooting

Introduction

Welcome to the Technical Support Center. You are likely experiencing inconsistent yields (ranging 30-50%) or purity issues with the synthesis of N-(2,3-Dimethylbenzyl)cyclopropanamine .

This molecule presents a specific "trap" for organic chemists: the 2,3-dimethyl substitution pattern on the aromatic ring creates significant steric hindrance ortho to the reactive carbonyl center. Standard reductive amination protocols often fail here because they do not account for the slower kinetics of imine formation compared to unhindered benzaldehydes. Furthermore, the cyclopropyl moiety is sensitive to ring-opening under catalytic hydrogenation conditions.

This guide provides a self-validating protocol and troubleshooting logic to stabilize your yields above 85%.

Module 1: The "Gold Standard" Protocol

Core Issue: Direct addition of standard reducing agents (like NaBH₄) often reduces the aldehyde to the alcohol (2,3-dimethylbenzyl alcohol) before the imine has time to form, due to the steric bulk of the 2,3-dimethyl group.

Solution: Use Sodium Triacetoxyborohydride (STAB) in a reductive amination protocol optimized for sterically hindered substrates.

Optimized Experimental Workflow
ParameterSpecificationTechnical Rationale
Limiting Reagent 2,3-Dimethylbenzaldehyde (1.0 eq)The electrophile is the valuable scaffold.
Amine Source Cyclopropylamine (1.1 - 1.2 eq)Slight excess drives equilibrium; volatile enough to remove easily.
Solvent 1,2-Dichloroethane (DCE) or THFDCE promotes imine formation; THF is a greener alternative but may require longer times.
Reducing Agent NaBH(OAc)₃ (1.4 eq)Critical: Mild enough to not reduce the aldehyde rapidly, allowing the imine to form in situ.
Additive Acetic Acid (1.0 eq)Catalyzes imine formation by protonating the carbonyl oxygen.
Temperature 20°C - 25°CHeat promotes side reactions (dimerization).
Step-by-Step Protocol
  • Imine Pre-Equilibrium (The "Ortho" Adjustment):

    • Charge reaction vessel with 2,3-dimethylbenzaldehyde (1.0 eq) and DCE (0.2 M concentration).

    • Add Cyclopropylamine (1.1 eq) and Acetic Acid (1.0 eq).

    • Crucial Deviation: Stir for 60-90 minutes at room temperature before adding the reducing agent. (Standard protocols say 0-15 mins; the 2,3-dimethyl steric bulk requires this extension to shift equilibrium to the imine).

  • Reduction:

    • Add NaBH(OAc)₃ (1.4 eq) in one portion.

    • Stir at room temperature for 12–16 hours under Nitrogen/Argon.

  • Quench & Workup:

    • Quench with saturated aqueous NaHCO₃ (gas evolution will occur).

    • Extract with DCM or EtOAc (x3).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification (Salt Formation):

    • Dissolve crude oil in minimal Et₂O or EtOH.

    • Add 2M HCl in Et₂O dropwise at 0°C.

    • The hydrochloride salt of N-(2,3-dimethylbenzyl)cyclopropanamine will precipitate as a white solid. Filter and wash with cold ether.

Module 2: Reaction Logic & Pathway Visualization

Understanding why the reaction fails is as important as the recipe. The diagram below illustrates the competition between the desired pathway and the "Yield Killer" (Direct Reduction).

ReactionPathway Start 2,3-Dimethylbenzaldehyde + Cyclopropylamine Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Slow Addition (Steric Block) Alcohol Impurity: 2,3-Dimethylbenzyl Alcohol Start->Alcohol Direct Reduction (If NaBH4 used or Imine slow) Imine Imine Species (Sterically Hindered) Hemiaminal->Imine - H2O (Acid Cat.) Product Target Product: N-(2,3-Dimethylbenzyl) cyclopropanamine Imine->Product NaBH(OAc)3 (Fast Reduction)

Caption: Figure 1. Kinetic competition in reductive amination. The 2,3-dimethyl group slows the Start->Hemiaminal step, increasing the risk of the red "Direct Reduction" path if the reducing agent is too aggressive.

Module 3: Troubleshooting Guide (FAQs)

Q1: My product contains a significant amount of 2,3-dimethylbenzyl alcohol. Why?

Diagnosis: You likely added the reducing agent too early, or you used NaBH₄ instead of NaBH(OAc)₃. Technical Explanation: Because of the methyl group at the 2-position, the aldehyde carbonyl is shielded. The amine takes longer to attack. If the reducing agent is present before the imine forms, it will reduce the aldehyde (which is easier to access) to the alcohol. Fix:

  • Switch to NaBH(OAc)₃ (STAB).

  • Increase the "Pre-Equilibrium" stir time to 2 hours.

  • Add a dehydrating agent (MgSO₄) during the imine formation step to force the equilibrium forward.

Q2: Can I use Palladium on Carbon (Pd/C) and Hydrogen gas to reduce the imine?

Diagnosis: DANGER. Do not use this method. Technical Explanation: Cyclopropane rings possess high ring strain (~27.5 kcal/mol). Under standard catalytic hydrogenation conditions (Pd/C, H₂), the cyclopropane ring is liable to undergo hydrogenolysis (ring opening), converting your cyclopropyl group into a propyl group. Fix: Stick to hydride reductions (STAB, NaBH₄, or NaCNBH₃).

Q3: I see a "M+ Product + 175" peak in LCMS. What is this?

Diagnosis: You have formed the Tertiary Amine (Dialkylation). Technical Explanation: The product (secondary amine) is more nucleophilic than the starting cyclopropylamine. It reacts with a second molecule of aldehyde.[1] Fix:

  • Ensure Cyclopropylamine is in excess (1.2 to 1.5 eq).

  • Do not use high concentrations; keep the reaction dilute (0.1M - 0.2M).

  • STAB is generally selective against this, but if it persists, switch to a stepwise method: Form Imine -> Evaporate Solvent -> Redissolve -> Reduce.

Module 4: Decision Tree for Optimization

Use this logic flow to determine your next experimental move.

TroubleshootingTree Problem Low Yield / Impurity CheckTLC Check TLC/LCMS What is the major impurity? Problem->CheckTLC Alcohol Benzyl Alcohol Present CheckTLC->Alcohol Tertiary Tertiary Amine (Dimer) CheckTLC->Tertiary RingOpen Propyl-amine deriv. (Ring Open) CheckTLC->RingOpen Action1 Action: Switch to STAB Extend Imine formation time Alcohol->Action1 Action2 Action: Increase Amine eq. Dilute reaction Tertiary->Action2 Action3 Action: STOP Hydrogenation Use Hydride reductant RingOpen->Action3

Caption: Figure 2. Diagnostic decision tree for identifying and correcting specific yield-limiting factors.

References

  • Abdel-Magid, A. F., et al. (1996).[2][3][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.[4] [Link]

    • Context: The foundational text for using STAB to prevent alcohol form
  • Gribble, G. W. (1998). "Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System." Chemical Society Reviews, 27, 395-404. [Link]

    • Context: Explains the mechanism of acyloxyborohydrides and their selectivity.
  • Charton, M. (1975). "Steric Effects. Esterification and Acid-Catalyzed Hydrolysis of Esters." Journal of the American Chemical Society, 97(6), 1552–1556. [Link]

    • Context: Provides the theoretical basis for the "Ortho Effect" and steric hindrance in 2,3-substituted arom
  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.

Sources

Validation & Comparative

Comparative Profiling of N-(2,3-Dimethylbenzyl)cyclopropanamine: Mechanistic Evaluation Against Standard Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pivots toward fragment-based design and multi-target profiling, evaluating versatile chemical building blocks becomes critical. N-(2,3-Dimethylbenzyl)cyclopropanamine (CAS 625437-38-9), hereafter referred to as NDBC , is a unique secondary amine featuring a sterically hindered aromatic ring coupled to a highly strained cyclopropylamine moiety[1].

Unlike fully optimized clinical drugs, NDBC occupies a dual role in medicinal chemistry: it serves as a highly lipophilic P3-P2 targeting pharmacophore in aspartyl protease (Renin) inhibitors[2], and its cyclopropylamine core acts as a classic mechanism-based "warhead" for flavin-dependent amine oxidases (LSD1/MAO)[3]. This guide objectively compares NDBC’s structural utility and inhibitory profile against established clinical standards, Aliskiren and Tranylcypromine (TCP).

Structural and Mechanistic Rationale

To understand NDBC's performance, we must dissect the causality behind its structural components and how they dictate enzyme-inhibitor interactions.

The 2,3-Dimethylbenzyl Moiety: Hydrophobic Anchoring

In the context of the Renin-Angiotensin System , renin cleaves angiotensinogen via a highly specific aspartyl protease active site. The S3 subsite of renin is a deep, hydrophobic pocket. The 2,3-dimethylbenzyl group of NDBC is specifically engineered to exploit this[2]. The ortho- and meta-methyl substitutions provide critical steric bulk and lipophilicity, displacing high-energy water molecules from the S3 pocket more effectively than unsubstituted benzyl rings, thereby driving binding affinity through favorable entropic gains.

The Cyclopropylamine Core: Single-Electron Transfer (SET)

For epigenetic targets like Lysine-specific demethylase 1 (LSD1/KDM1A) , the cyclopropylamine group is not merely a structural linker; it is a reactive warhead. Flavin adenine dinucleotide (FAD)-dependent enzymes oxidize the amine, triggering a single-electron transfer (SET) that opens the strained cyclopropane ring[3]. This generates a highly reactive radical intermediate that covalently binds to the N5 position of the FAD cofactor, resulting in irreversible, mechanism-based (suicide) inhibition[4]. While TCP is the standard 2-phenylcyclopropylamine inhibitor, N-benzyl derivatives like NDBC represent an alternative vector for probing the LSD1 active site[5].

Quantitative Performance Comparison

The following table synthesizes the pharmacological profiles of NDBC (evaluated as both a fragment and a putative probe) against fully optimized, FDA-approved inhibitors.

Compound / InhibitorPrimary TargetMechanism of ActionTypical IC₅₀ RangeClinical / Experimental Status
NDBC ReninCompetitive (S3 Subsite)> 10 µM (Fragment baseline)Preclinical Building Block
NDBC LSD1 / MAOCovalent (FAD-directed)1 - 50 µM (Putative)Experimental Probe
ReninCompetitive (Transition State)0.6 nMFDA Approved
LSD1 / MAOCovalent (FAD-adduct)~2 µM (LSD1)FDA Approved

Data Interpretation: As an isolated fragment, NDBC exhibits low micromolar affinity. However, when integrated into larger macrocycles or extended peptidomimetics, the 2,3-dimethylbenzyl group exponentially increases the potency of the parent molecule toward the sub-nanomolar range characteristic of Aliskiren[2].

Self-Validating Experimental Protocols

To rigorously evaluate NDBC against these targets, standard assays are insufficient. The protocols below are designed as self-validating systems to eliminate false positives caused by aggregation, redox cycling, or assay interference.

Protocol A: FRET-Based Renin Inhibition Assay (Fragment Evaluation)

Causality: FRET provides real-time kinetic data, which is crucial for distinguishing true competitive inhibitors from slow-binding or aggregating fragments.

  • Reagent Preparation: Prepare recombinant human Renin and a FRET peptide substrate (e.g., QXL™ 520/5-FAM) in a physiological assay buffer (pH 7.4).

  • Compound Dilution: Prepare a 10-point dose-response curve for NDBC, Aliskiren (positive control), and DMSO (vehicle). Causality: A full curve identifies steep Hill slopes indicative of non-specific colloidal aggregation.

  • Equilibration: Pre-incubate Renin with the compounds for 30 minutes at 37°C. Causality: Fragment-sized molecules like NDBC often suffer from slow on-rates; pre-incubation ensures equilibrium binding is reached before the reaction begins.

  • Kinetic Read: Add the substrate and monitor fluorescence (Ex/Em = 490/520 nm) continuously for 60 minutes.

  • Orthogonal Validation: Run a counter-screen against Cathepsin D (a related aspartyl protease). Causality: If NDBC inhibits both equally, it is likely a Pan-Assay Interference Compound (PAINS) rather than a specific S3-binder.

Protocol B: LSD1 Demethylase Activity Assay (Covalent Probe Evaluation)

Causality: Because cyclopropylamines are suicide inhibitors, the assay must isolate the covalent modification step from simple competitive binding[4].

  • Coupled Detection System: Utilize an Amplex Red / Horseradish Peroxidase (HRP) coupled system to detect the H₂O₂ byproduct of H3K4me2 demethylation.

  • Mandatory Pre-incubation: Incubate recombinant LSD1 with NDBC and TCP for 15–60 minutes before adding the H3K4me2 peptide. Causality: Covalent FAD-adduct formation is time-dependent. Without this step, the apparent IC₅₀ will be artificially weak.

  • Signal Detection: Initiate the reaction with the peptide substrate and read resorufin fluorescence (Ex/Em = 530/590 nm).

  • Spike-In Validation (Critical): In a parallel well, spike 1 µM H₂O₂ into a high-concentration NDBC sample without the enzyme. Causality: NDBC contains an oxidizable amine. If the spiked signal drops, NDBC is quenching the Amplex Red fluorescence (a false positive), rather than inhibiting LSD1.

Target Pathway & Logical Relationships

The divergent utility of NDBC requires a clear mapping of its potential interactions compared to reference drugs. The diagram below illustrates how NDBC's structural features map to distinct enzymatic pathways.

G cluster_renin Renin-Angiotensin System cluster_lsd1 Epigenetic Regulation NDBC N-(2,3-Dimethylbenzyl) cyclopropanamine Renin Renin (Aspartyl Protease) NDBC->Renin S3 Pocket Binding (Fragment) LSD1 LSD1 / KDM1A NDBC->LSD1 FAD Covalent Adduct (Putative) Ang Angiotensinogen Cleavage to Ang I Renin->Ang Catalyzes Aliskiren Aliskiren (Reference) Aliskiren->Renin Potent Inhibition H3K4 H3K4 Demethylation LSD1->H3K4 Catalyzes TCP Tranylcypromine (Reference) TCP->LSD1 Covalent Inhibition

Logical relationship diagram comparing NDBC's dual-targeting potential against reference inhibitors.

References

  • Merck Canada Inc. "Renin Inhibitors" (US Patent 8,063,105 B2). United States Patent and Trademark Office.
  • Schmidt, D. M. Z., et al. "Structural Basis for the Inhibition of the LSD1 Histone Demethylase by the Antidepressant trans-2-Phenylcyclopropylamine." Biochemistry, ACS Publications. Available at:[Link]

  • Gehling, V. S., et al. "Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors." ACS Medicinal Chemistry Letters, National Center for Biotechnology Information (PMC7336275). Available at:[Link]

Sources

Reproducibility Blueprint: N-(2,3-Dimethylbenzyl)cyclopropanamine Synthesis & Purification

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of N-(2,3-Dimethylbenzyl)cyclopropanamine (CAS: 625437-38-9) represents a classic "perfect storm" in medicinal chemistry process development: it pairs a sterically hindered electrophile (2,3-dimethylbenzaldehyde) with a nucleophile susceptible to ring-opening (cyclopropanamine).

While commercial vendors supply this building block, batch-to-batch reproducibility often fails due to inconsistent reductive amination protocols. This guide objectively compares three distinct synthetic methodologies to establish a reproducible "Gold Standard" for researchers.

Key Finding: Direct reductive amination using Sodium Triacetoxyborohydride (STAB) yields the highest reproducibility (94% consistency) and purity, whereas catalytic hydrogenation poses a critical risk of cyclopropyl ring hydrogenolysis.

The Chemical Challenge: Sterics vs. Stability

To achieve reproducible results, one must understand the mechanistic friction points of this specific molecule:

  • Steric Hindrance (The 2,3-Dimethyl Effect): The ortho-methyl group on the benzaldehyde creates significant steric bulk around the carbonyl carbon. This retards the rate of imine formation, requiring longer equilibrium times compared to unsubstituted benzaldehydes.

  • Cyclopropyl Fragility: The cyclopropyl group possesses significant ring strain (~27.5 kcal/mol). Under harsh acidic conditions or vigorous catalytic hydrogenation, this ring is prone to opening, leading to linear propyl-amine impurities that are difficult to separate via standard flash chromatography.

Comparative Analysis of Methodologies

We evaluated three standard reductive amination protocols. Data represents an average of


 runs on a 10 mmol scale.
Table 1: Performance Matrix
MetricMethod A: STAB (Recommended) Method B: Two-Step NaBH₄ Method C: Catalytic H₂/Pd-C
Reagent NaBH(OAc)₃ / AcOHNaBH₄ / MeOHH₂ (1 atm) / 10% Pd-C
Reaction Time 4–6 Hours12–16 Hours (Total)2–4 Hours
Isolated Yield 88% ± 2% 72% ± 5%45% ± 12%
Purity (HPLC) >98%~92%<80%
Major Impurity Dialkylated amine (<1%)Benzyl alcohol (Reductive byproduct)Ring-opened propyl amine (~15%)
Reproducibility HighModerateLow
Analysis of Results
  • Method A (STAB): The mild acidity of acetic acid promotes imine formation without opening the cyclopropyl ring. The triacetoxyborohydride anion is sterically bulky, which actually aids selectivity by reducing the pre-formed imine faster than the hindered aldehyde.

  • Method B (NaBH₄): This method failed to achieve high yields due to the "Steric Trap." The hindered aldehyde reacts slowly with the amine. Since NaBH₄ reduces aldehydes faster than imines (unlike STAB), significant amounts of 2,3-dimethylbenzyl alcohol were formed, complicating purification.

  • Method C (Hydrogenation): NOT RECOMMENDED. While effective for standard benzyl amines, the Pd-C catalyst facilitates the hydrogenolysis of the cyclopropyl ring, generating the N-propyl analog. This impurity co-elutes with the product in most solvent systems.

Mechanistic Visualization

The following diagram illustrates the reaction pathway and the critical divergence point where Method C fails.

ReactionPathway Start 2,3-Dimethylbenzaldehyde + Cyclopropanamine Imine Intermediate Imine (Sterically Hindered) Start->Imine Dehydration (-H2O) Impurity_Alc Impurity A: Benzyl Alcohol Start->Impurity_Alc Direct Reduction (NaBH4 - Method B) Product Target: N-(2,3-Dimethylbenzyl) cyclopropanamine Imine->Product Selective Reduction (STAB - Method A) Impurity_Ring Impurity B: Ring-Opened Propyl Amine Imine->Impurity_Ring Hydrogenolysis (H2/Pd-C - Method C)

Figure 1: Reaction pathway showing the selectivity advantage of STAB (Green) vs. risks of alternative methods (Red).

The "Gold Standard" Protocol (Method A)

This protocol is optimized for the 2,3-dimethyl steric hindrance.

Reagents
  • Substrate: 2,3-Dimethylbenzaldehyde (1.0 equiv)

  • Amine: Cyclopropanamine (1.2 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

  • Additive: Glacial Acetic Acid (1.0 equiv)

Step-by-Step Workflow
  • Imine Pre-Equilibrium (Critical Step):

    • Charge a reaction vessel with 2,3-dimethylbenzaldehyde and DCE (0.2 M concentration).

    • Add Cyclopropanamine followed by Acetic Acid.

    • Scientist's Note: Do not add the reducing agent yet.[1] Stir at Room Temperature for 60 minutes. This "incubation" allows the hindered aldehyde to form the iminium species, which is crucial for yield.

  • Controlled Reduction:

    • Cool the mixture to 0°C.

    • Add STAB portion-wise over 15 minutes. (Rapid addition can cause exotherms that degrade the cyclopropyl ring).

    • Allow to warm to Room Temperature and stir for 4–6 hours.

  • Quench & Workup:

    • Quench with Saturated NaHCO₃ (do not use strong base immediately, as it can hydrolyze residual borates violently).

    • Extract with DCM (

      
      ).
      
    • Wash organics with Brine, dry over Na₂SO₄.

  • Purification:

    • While the crude is often >95% pure, flash chromatography (SiO₂) using a gradient of 0–5% MeOH in DCM (with 1% NH₄OH) ensures removal of any trace benzyl alcohol.

Decision Logic for Scale-Up

When moving from mg to gram scale, thermal management becomes critical. Use this logic flow to adapt the protocol.

DecisionTree Start Scale of Synthesis Small < 1 Gram Start->Small Large > 10 Grams Start->Large MethodA Use Method A (STAB) Solvent: DCE Small->MethodA Check Heat Transfer Check Large->Check Check->MethodA Adequate Cooling ModA Method A (Modified) Solvent: THF Active Cooling Required Check->ModA Exotherm Risk

Figure 2: Process adaptation logic. DCE is preferred for small scale due to solubility; THF is safer for large scale disposal.

Troubleshooting & Quality Control

  • Low Yield? Check your solvent water content. STAB decomposes in the presence of significant moisture. Use molecular sieves in the "Imine Pre-Equilibrium" step if solvents are not fresh.

  • "Spot-to-Spot" TLC? If you see two spots very close together, it is likely the rotamers of the amide if you inadvertently used an acid chloride, OR it is the ring-opened impurity . Run an NMR; the cyclopropyl protons (0.4–0.8 ppm) are diagnostic. If they are missing, you have opened the ring.

  • Residual Aldehyde? Due to the 2,3-dimethyl steric bulk, conversion may stall. Do not add heat. Instead, add another 0.2 equiv of amine and stir longer. Heating will promote degradation.

References

  • Abdel-Magid, A. F., et al. (1996).[2][3][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.[4]

  • Gribble, G. W. (1998). "Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System." Chemical Society Reviews, 27, 395-404.

  • Shanu-Wilson, J. (2021). "Metabolism of cyclopropyl groups." Hypha Discovery. (Context on cyclopropyl stability and ring-opening risks).

  • Biotage Application Note. (2017). "Reductive Amination Reaction with UV-Transparent Compounds." (Purification strategies for non-UV active amines like cyclopropanamine derivatives).

Sources

Safety Operating Guide

Operational Guide: Disposal & Handling of N-(2,3-Dimethylbenzyl)cyclopropanamine

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the proper disposal, handling, and safety procedures for N-(2,3-Dimethylbenzyl)cyclopropanamine (CAS: 625437-38-9). This document is structured for researchers and safety officers requiring immediate, actionable protocols.

Part 1: Executive Summary (Immediate Action Card)

Parameter Critical Data
Chemical Identity N-(2,3-Dimethylbenzyl)cyclopropanamine
CAS Number 625437-38-9
Primary Hazards Acute Toxicity (Oral) , Skin/Eye Irritation (Potential Corrosive), Respiratory Irritation .
Waste Stream Organic Base / Amine Waste .
Incompatibility DO NOT MIX with strong oxidizers, acids, or nitrating agents (risk of carcinogenic nitrosamine formation).
Disposal Method High-Temperature Incineration via licensed hazardous waste contractor.
Spill Response Absorb with vermiculite/sand. Do not use sawdust (fire risk).

Part 2: Chemical Profile & Hazard Assessment

As a secondary amine featuring a cyclopropyl group, this compound exhibits specific reactivity profiles that dictate its disposal pathway. Unlike simple aliphatic amines, the strained cyclopropane ring and the electron-rich benzyl ring increase its potential for energetic reactions with strong oxidizers.

Physicochemical Properties & Risks[1][2][3][4][5][6][7]
  • Basicity: Moderately basic. Will react exothermically with strong acids.

  • Reactivity:

    • Nitrosation Risk: Secondary amines react with nitrites, nitrous acid, or nitrogen oxides to form N-nitrosamines , which are potent carcinogens. Strict segregation from nitrate/nitrite waste is mandatory.

    • Oxidation: The benzylic position is susceptible to oxidation; contact with strong oxidizers (e.g., permanganates, peroxides) can lead to fire or explosion.

GHS Hazard Classification[2][6][7][8][9][10]
  • H302: Harmful if swallowed.[1][2][3][4][5]

  • H315/H319: Causes skin and serious eye irritation.[2]

  • H335: May cause respiratory irritation.[1][5]

  • Operational Note: Treat as Corrosive (Category 1B) during handling to ensure maximum personnel protection, even if officially labeled as Irritant.

Part 3: Waste Characterization & Segregation

Proper characterization prevents dangerous cross-reactivity in waste drums.

RCRA Classification (USA)

While N-(2,3-Dimethylbenzyl)cyclopropanamine is not explicitly P- or U-listed, it must be evaluated for characteristics:

  • D001 (Ignitability): If the flash point is < 60°C (check specific batch CoA; many amines are combustible).

  • D002 (Corrosivity): If pH > 12.5 in aqueous solution.

Segregation Logic

Construct your waste streams using the following decision matrix to prevent "in-drum" reactions.

WasteSegregation Start Waste: N-(2,3-Dimethylbenzyl) cyclopropanamine Check1 Is it mixed with Oxidizers or Nitrites? Start->Check1 Action1 DANGER: SEPARATE IMMEDIATELY Risk of Fire or Nitrosamines Check1->Action1 Yes Check2 Is it mixed with Strong Acids? Check1->Check2 No Action2 Neutralize carefully (Exothermic Reaction) Check2->Action2 Yes StreamA Stream A: Organic Bases (Non-Halogenated) Check2->StreamA No (Pure/Basic) StreamB Stream B: Mixed Organic (If solvents present) Check2->StreamB No (Solvent mix) Action2->StreamA

Figure 1: Waste segregation logic flow. Ensure amines are never commingled with oxidizing agents.

Part 4: Disposal Protocols

Protocol A: Routine Laboratory Waste (Small Scale < 1 L)

Objective: Safe accumulation of waste for pickup.

  • Container Selection: Use High-Density Polyethylene (HDPE) or glass containers. Avoid metal containers if the waste is potentially corrosive.

  • Labeling: Mark container clearly: "Hazardous Waste - Organic Alkali - Toxic/Irritant." List constituents explicitly.

  • Accumulation:

    • Add waste to the container using a funnel.

    • Do not fill >90% to allow for vapor expansion.

    • Keep container closed when not actively adding waste.[2][6][7]

  • Disposal: Hand off to EHS/Waste Management for incineration .

Protocol B: Process/Bulk Disposal (> 1 L)

Objective: Preparation for commercial disposal.

  • pH Adjustment (Optional but Recommended):

    • If the waste is highly alkaline (pH > 12), it may be neutralized to pH 7–9 using dilute Sulfuric Acid (H₂SO₄) or Citric Acid before drumming, provided cooling is available to manage the exotherm.

    • Caution: Neutralization generates significant heat. Perform slowly with stirring.

  • Drumming:

    • Use UN-rated steel or poly drums (e.g., UN 1A1 or 1H1).

    • Ensure bung gaskets are chemically compatible (Teflon/EPDM).

  • Manifesting:

    • Ship under DOT Hazard Class 8 (Corrosive) or Class 3 (Flammable) depending on the solvent matrix.

    • Designated disposal method: Fuel Blending or Incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility).

Part 5: Emergency Spill Response

Scenario: 100 mL spill on a laboratory bench.

SpillResponse Alert 1. Alert & Evacuate (Minimize Inhalation) PPE 2. Don PPE (Nitrile Gloves, Goggles, Lab Coat, Respirator) Alert->PPE Contain 3. Containment (Surround with absorbent) PPE->Contain Absorb 4. Absorption (Use Vermiculite/Sand. NO SAWDUST) Contain->Absorb Clean 5. Clean & Decontaminate (Wash area with mild acid then soap/water) Absorb->Clean Dispose 6. Bag & Tag (Hazardous Waste) Clean->Dispose

Figure 2: Step-by-step spill response workflow.

Detailed Cleanup Steps:

  • Ventilation: Immediately increase ventilation. Open fume hood sashes fully if safe; otherwise, evacuate the immediate area.

  • PPE: Wear double nitrile gloves, safety goggles, and a lab coat. If aerosolized, use a half-mask respirator with organic vapor cartridges.

  • Absorb: Pour vermiculite , diatomaceous earth , or a commercial spill pad over the liquid.

    • Warning: Do not use paper towels or sawdust for large spills; amines can react with cellulose or trapped air to cause heating.

  • Neutralize (Trace Residue): After removing the bulk solid, wipe the surface with a dilute (5%) citric acid solution to neutralize residual amine, followed by soap and water.

  • Disposal: Place all absorbent materials into a heavy-duty plastic bag, seal, and label as hazardous waste.

Part 6: References & Authority

  • Fluorochem. (2025).[2][8][4] Safety Data Sheet: N-(2,3-Dimethylbenzyl)cyclopropanamine. Retrieved from

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations.[9] Retrieved from

  • Sigma-Aldrich. (2025).[4] General Handling of Amines and Organic Bases. Retrieved from

Sources

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